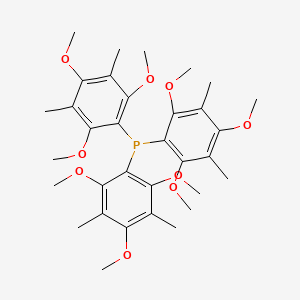
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is a large triaryl organophosphine compound known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its ability to act as a nucleophilic catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethoxy-3,5-dimethylphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the phosphane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphane compounds.
Applications De Recherche Scientifique
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are utilized in various biochemical reactions.
Industry: The compound is used in polymerization reactions and the synthesis of fine chemicals.
Mécanisme D'action
The mechanism by which Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane exerts its effects involves its strong Lewis-basic properties. The compound acts as a nucleophilic catalyst, facilitating the formation of zwitterionic species through conjugate addition to electron-deficient multiple bonds. This mechanism is crucial in various catalytic processes, including oxa-Michael reactions and polymerization reactions .
Comparaison Avec Des Composés Similaires
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Comparison: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern, which enhances its Lewis-basic properties compared to other similar compounds. This makes it a more effective catalyst in certain reactions, such as the oxa-Michael reaction, where it outperforms other arylphosphine-based Lewis bases .
Propriétés
Numéro CAS |
647841-51-8 |
|---|---|
Formule moléculaire |
C33H45O9P |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H45O9P/c1-16-22(34-7)17(2)26(38-11)31(25(16)37-10)43(32-27(39-12)18(3)23(35-8)19(4)28(32)40-13)33-29(41-14)20(5)24(36-9)21(6)30(33)42-15/h1-15H3 |
Clé InChI |
HUHSCYOFQGTBEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)P(C2=C(C(=C(C(=C2OC)C)OC)C)OC)C3=C(C(=C(C(=C3OC)C)OC)C)OC)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
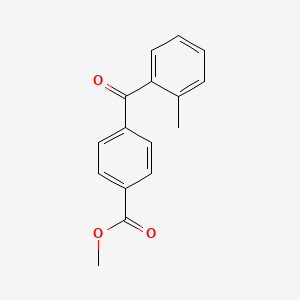
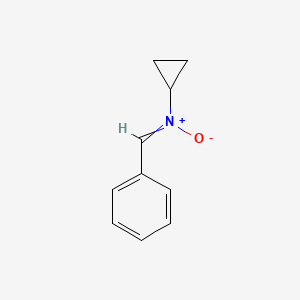
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
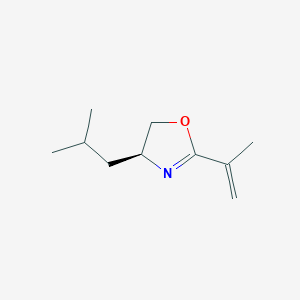
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
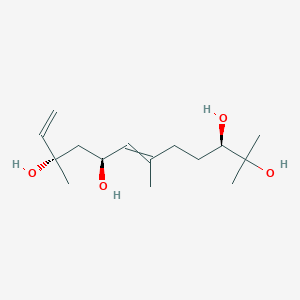
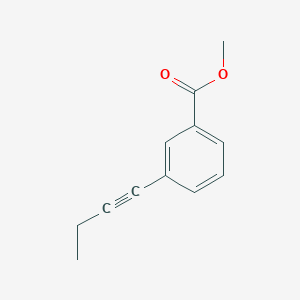
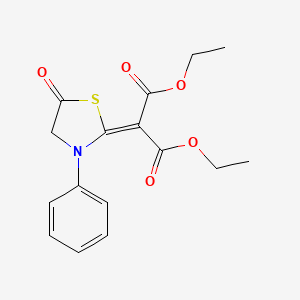
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
